molecular formula C₄₁H₅₈D₈N₆O₆S B1150420 D8-Mmad

D8-Mmad

Cat. No. B1150420
M. Wt: 779.11
InChI Key: BLUGYPPOFIHFJS-JVNODLFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D8-MMAD is a deuterated form of MMAD, which is a microtubule disrupting agent.

Scientific Research Applications

Machine Learning in Diabetes Research

Machine learning and data mining methods are instrumental in transforming the vast data generated from biotechnology and health sciences, such as genetic data and Electronic Health Records (EHRs), into valuable knowledge. In the realm of diabetes research, these methods play a crucial role in understanding and managing the disease by focusing on prediction and diagnosis, complications, genetic background and environment, and healthcare management. Machine learning algorithms, particularly supervised learning approaches like Support Vector Machines (SVM), are extensively used in analyzing clinical datasets to extract valuable knowledge and facilitate further investigation in diabetes mellitus (Kavakiotis et al., 2017).

Polymerization Studies

Studies have been conducted on the polymerization of methyl methacrylate in different solvents using butyllithium and perdeuterated monomer techniques. These research works have led to insights into the polymerization mechanisms, analyzing the structure of the polymers and oligomers formed, and investigating the initiator fragment's role. Such studies provide a deeper understanding of polymer chemistry and can be instrumental in material science for developing new polymeric materials with desired properties (Hatada et al., 1981; Hatada et al., 1986; Ute et al., 1986).

properties

Product Name

D8-Mmad

Molecular Formula

C₄₁H₅₈D₈N₆O₆S

Molecular Weight

779.11

IUPAC Name

(2S)-2,3,4,4,4-pentadeuterio-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-3-(trideuteriomethyl)butanamide

InChI

InChI=1S/C41H66N6O6S/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50)/t27-,28+,30-,31-,32+,34-,35-,36-,37+/m0/s1/i4D3,5D3,26D,35D

InChI Key

BLUGYPPOFIHFJS-JVNODLFUSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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